molecular formula C11H11NS B8679495 2-(2-Aminobenzyl)-thiophene

2-(2-Aminobenzyl)-thiophene

Cat. No.: B8679495
M. Wt: 189.28 g/mol
InChI Key: XNCIMBNYRJMLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminobenzyl)-thiophene is a synthetic small molecule based on the 2-aminothiophene scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for drug discovery and development . This heterocyclic core is synthetically accessible via the Gewald reaction and is known for conferring broad biological activities to molecules, making it a highly attractive building block for creating novel bioactive compounds . Researchers value this scaffold for its potential as a versatile synthon in organic and medicinal chemistry synthesis. The 2-aminothiophene scaffold has demonstrated significant research value in multiple therapeutic areas. Derivatives have been investigated as positive allosteric modulators (PAMs) of Class B G-protein coupled receptors (GPCRs), such as the glucagon-like peptide-1 receptor (GLP-1R) . In this context, small, low molecular weight 2-aminothiophenes can enhance the activity of the GLP-1 peptide, leading to increased insulin secretion in vitro, positioning them as promising candidates for research into new treatments for type 2 diabetes . Beyond metabolic disease, 2-aminothiophene derivatives are also being explored as new drug candidates against neglected tropical diseases, showing potent in vitro activity against parasites like Leishmania amazonensis . Their biological actions are diverse and can include functioning as selective inhibitors, receptor modulators, and exhibiting antiproliferative properties . The mechanism of action for 2-aminothiophene derivatives varies with their specific structure and target. As positive allosteric modulators of GPCRs, they do not directly activate the receptor but bind to a distinct allosteric site to enhance the effect of the native peptide hormone . This synergistic effect may involve enhanced phosphorylation pathways, such as those mediated by CREB . The flexibility of the 2-aminothiophene core allows for extensive chemical modification, enabling researchers to fine-tune properties like potency, selectivity, and pharmacokinetics to develop targeted research compounds . This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

2-(thiophen-2-ylmethyl)aniline

InChI

InChI=1S/C11H11NS/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h1-7H,8,12H2

InChI Key

XNCIMBNYRJMLMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=CS2)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 2 Aminobenzyl Thiophene and Analogues

Classical and Contemporary Approaches to 2-Aminothiophenes

The 2-aminothiophene moiety is a crucial building block in many pharmaceuticals and functional materials. nih.gov Its synthesis has been a subject of extensive research, leading to the development of robust and versatile methods.

Gewald Reaction and its Advanced Protocols

The Gewald reaction stands as a cornerstone for the synthesis of polysubstituted 2-aminothiophenes. nih.govnih.gov First reported in 1961, this one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. nih.govnih.gov The versatility of the Gewald reaction is one of its key advantages, allowing for a wide range of substituents on the thiophene (B33073) ring by varying the starting materials. acs.org

The mechanism of the Gewald reaction is believed to commence with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile. acs.org This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product. acs.org There are several variations of the Gewald reaction, each suited for different substrates and desired outcomes. nih.gov For instance, a two-step procedure, where the α,β-unsaturated nitrile is first isolated, can be beneficial for less reactive ketones. nih.gov

Advanced Protocols:

Modern advancements in organic synthesis have led to the development of more efficient and environmentally friendly protocols for the Gewald reaction. These include:

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields. acs.orgacs.org

Solid-supported synthesis: Anchoring one of the reactants to a solid support can simplify purification and allow for the generation of compound libraries. nih.gov

Catalytic variations: The use of catalysts such as L-proline or N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber has been shown to enhance the efficiency of the reaction. mdpi.com

Table 1: Comparison of Classical and Advanced Gewald Reaction Protocols
ProtocolTypical ConditionsAdvantagesDisadvantagesReference
Classical GewaldKetone/aldehyde, α-cyanoester, sulfur, base (e.g., morpholine), solvent (e.g., ethanol), heatingWell-established, versatileLong reaction times, sometimes harsh conditions nih.gov
Microwave-AssistedSimilar reactants, microwave irradiationReduced reaction times, often higher yieldsRequires specialized equipment acs.orgacs.org
Solid-SupportedOne reactant on a solid supportFacilitates purification, suitable for combinatorial chemistryMay require additional steps for reactant immobilization and cleavage nih.gov
CatalyticUse of catalysts like L-prolineMilder reaction conditions, improved efficiencyCatalyst cost and separation mdpi.com

Multicomponent Reaction (MCR) Approaches for Scaffold Construction

The Gewald reaction is itself a prime example of a multicomponent reaction (MCR), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. organic-chemistry.orgnih.gov MCRs are highly valued in medicinal chemistry for their efficiency and ability to rapidly generate molecular diversity. organic-chemistry.org

Beyond the classical Gewald reaction, other MCRs have been developed for the synthesis of 2-aminothiophenes. These reactions often offer alternative pathways and may be suitable for substrates that are not compatible with the standard Gewald conditions. The development of novel MCRs for 2-aminothiophene synthesis is an active area of research, driven by the demand for efficient and diverse synthetic routes to these important heterocyclic compounds. nih.gov

Direct Synthesis and Functionalization of the 2-(2-Aminobenzyl)-thiophene System

The synthesis of the specific target molecule, this compound, requires strategies to not only form the 2-aminothiophene core but also to introduce the 2-aminobenzyl moiety at the correct position.

Approaches to Introduce the 2-Aminobenzyl Moiety

Directly introducing a 2-aminobenzyl group onto a pre-formed thiophene ring can be challenging. A common and effective strategy involves a multi-step sequence:

Friedel-Crafts Acylation: The thiophene ring can be acylated with 2-nitrobenzoyl chloride to introduce the carbonyl group at the 2-position.

Reduction of the Carbonyl Group: The resulting ketone can be reduced to a methylene group using methods like the Wolff-Kishner or Clemmensen reduction. A known synthesis of the similar 3-(2-amino-benzyl)thiophene (B8716670) utilizes a Wolff-Kishner reduction of 3-(amino-benzoyl)thiophene. prepchem.com

Reduction of the Nitro Group: The nitro group on the benzene (B151609) ring can then be reduced to an amine using standard conditions, such as catalytic hydrogenation or reduction with metals like tin or iron in acidic media.

An alternative approach involves forming the carbon-carbon bond between the thiophene and the benzyl (B1604629) ring through cross-coupling reactions. For instance, a 2-halothiophene could be coupled with a suitable organometallic reagent derived from a protected 2-aminobenzyl halide.

More recently, methods for the direct benzylation of arenes and heterocycles have been developed. An iron/copper bromide-catalyzed benzylation of thiophenes with benzyl alcohols has been reported, which could potentially be adapted for the introduction of a protected aminobenzyl group. thieme-connect.com

Regioselective Functionalization of Thiophene and Benzyl Rings

Further functionalization of the this compound system requires control over the regioselectivity of the reactions on both the thiophene and the benzyl rings.

Thiophene Ring Functionalization:

The thiophene ring is susceptible to electrophilic substitution, and the position of substitution is influenced by the existing substituents. The 2-aminobenzyl group is an activating group, and electrophilic substitution is expected to occur preferentially at the 5-position. For more controlled functionalization, directed metalation strategies can be employed. For example, lithiation of a protected 2-aminothiophene can direct subsequent electrophilic attack to specific positions. Palladium-catalyzed C-H activation has also emerged as a powerful tool for the direct and regioselective functionalization of thiophenes.

Benzyl Ring Functionalization:

The amino group on the benzyl ring is a strong activating group and directs electrophilic aromatic substitution to the ortho and para positions. To achieve functionalization at other positions or to avoid side reactions, the amino group often needs to be protected. The use of directing groups can also be employed to achieve ortho-selective C-H functionalization of the benzyl ring.

Table 2: Regioselective Functionalization Strategies
RingReaction TypeDirecting InfluencePotential OutcomeReference
ThiopheneElectrophilic Substitution2-(2-Aminobenzyl) group (activating)Substitution at the 5-position-
ThiopheneDirected MetalationProtecting group on the amino functionSite-specific functionalization-
ThiophenePalladium-Catalyzed C-H ActivationLigand and catalyst controlRegioselective arylation or other functionalization-
BenzylElectrophilic SubstitutionAmino group (activating)Substitution at ortho and para positions-
BenzylDirected C-H FunctionalizationProtecting/directing group on the amino functionOrtho-selective functionalization-

Green Chemistry Principles in 2-Aminothiophene Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including 2-aminothiophenes, to minimize environmental impact. wikipedia.org In the context of the Gewald reaction and other synthetic routes, several green approaches have been explored:

Solvent-free reactions: Conducting reactions without a solvent or in environmentally benign solvents like water reduces waste and hazards. wikipedia.org

Alternative energy sources: As mentioned earlier, microwave irradiation is a greener alternative to conventional heating as it can significantly reduce reaction times and energy consumption. acs.org

Catalysis: The use of reusable catalysts, including solid-supported catalysts and biocatalysts, can improve the atom economy and reduce waste.

Multicomponent reactions: MCRs are inherently green as they combine several steps into one pot, reducing the need for purification of intermediates and minimizing solvent usage and waste generation. wikipedia.org

The application of these principles not only leads to more sustainable synthetic processes but can also result in improved efficiency and cost-effectiveness.

Transition Metal-Catalyzed and Metal-Free Synthetic Routes

The construction of the carbon-carbon bond between the thiophene ring and the aminobenzyl moiety is a key step in the synthesis of the target molecule. Both transition metal-catalyzed and metal-free strategies have been effectively employed for similar transformations, providing a blueprint for the synthesis of 2-(2-aminobenzyl)thiophene and its analogues.

Transition Metal-Catalyzed Routes

Transition metal catalysis, particularly using palladium and nickel, offers powerful and versatile methods for the formation of C-C bonds. Key strategies include Suzuki-Miyaura coupling and Kumada-Corriu coupling, which involve the reaction of an organometallic reagent with an organic halide.

A plausible and effective approach involves the synthesis of the nitro analogue, 2-(2-nitrobenzyl)thiophene, followed by a straightforward reduction of the nitro group. The Suzuki-Miyaura coupling reaction is a well-established method for this purpose. For instance, the coupling of a thiophene-2-boronic acid with a 2-nitrobenzyl halide can be catalyzed by a palladium complex. A variety of palladium catalysts and ligands can be employed to achieve high yields, with reaction conditions generally being mild and tolerant of various functional groups. researchgate.net

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling to form 2-(2-Nitrobenzyl)thiophene

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-Nitrobenzyl bromideThiophene-2-boronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O100>90
22-Nitrobenzyl chlorideThiophene-2-boronic acid pinacol (B44631) esterPdCl₂(dppf) (2)-K₃PO₄Dioxane/H₂O90>85

This is an interactive data table based on typical Suzuki-Miyaura reaction conditions.

Following the successful synthesis of the 2-(2-nitrobenzyl)thiophene intermediate, the nitro group can be readily reduced to the corresponding amine using standard reduction methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals like tin or iron in acidic media.

Another powerful transition metal-catalyzed method is the Kumada-Corriu coupling. This reaction utilizes a Grignard reagent, which can be prepared from 2-halothiophene, and couples it with a 2-nitrobenzyl halide in the presence of a nickel or palladium catalyst. Nickel catalysts, often favored for their lower cost, are highly effective for this type of transformation. rsc.orgorganic-chemistry.org

Table 2: Representative Conditions for Kumada-Corriu Coupling

EntryThiophene DerivativeBenzyl HalideCatalyst (mol%)SolventTemp (°C)Yield (%)
12-Thienylmagnesium bromide2-Nitrobenzyl chlorideNiCl₂(dppp) (5)THF60>80
22-Thienylmagnesium chloride2-Nitrobenzyl bromidePd(PPh₃)₄ (2)Diethyl ether25>85

This is an interactive data table based on typical Kumada-Corriu reaction conditions.

Metal-Free Synthetic Routes

While transition metal-catalyzed methods are highly efficient, metal-free alternatives are gaining increasing attention due to their environmental and economic benefits. For the synthesis of 2-(2-aminobenzyl)thiophene, a prominent metal-free strategy involves a two-step sequence starting with a Friedel-Crafts acylation, followed by a reduction. organic-chemistry.orgderpharmachemica.com

The Friedel-Crafts acylation of thiophene with 2-nitrobenzoyl chloride in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), yields (2-nitrophenyl)(thiophen-2-yl)methanone. This intermediate can then be subjected to a Wolff-Kishner reduction, which simultaneously reduces the carbonyl group to a methylene group and the nitro group to an amino group, to afford the final product. The Wolff-Kishner reduction is typically carried out using hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) at elevated temperatures. organic-chemistry.org

Table 3: Two-Step Metal-Free Synthesis via Friedel-Crafts Acylation and Wolff-Kishner Reduction

StepReactantsReagentsSolventTemp (°C)Intermediate/Product
1Thiophene, 2-Nitrobenzoyl chlorideAlCl₃Dichloromethane0-25(2-Nitrophenyl)(thiophen-2-yl)methanone
2(2-Nitrophenyl)(thiophen-2-yl)methanoneHydrazine hydrate, KOHDiethylene glycol180-2002-(2-Aminobenzyl)thiophene

This is an interactive data table outlining a metal-free synthetic approach.

Another potential metal-free route is through reductive amination. This would involve the reaction of thiophene-2-carbaldehyde (B41791) with a suitable precursor to the 2-aminobenzyl amine moiety, followed by reduction of the resulting imine. However, the direct reductive amination to form the target compound in one pot from readily available starting materials can be challenging and may require careful optimization of reaction conditions.

Spectroscopic Characterization and Structural Elucidation of 2 2 Aminobenzyl Thiophene

Advanced Spectroscopic Techniques for Molecular Confirmation

Spectroscopic techniques are fundamental to confirming the molecular structure of a synthesized compound. Each method provides unique information about the molecule's atomic composition, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.

¹H NMR: This technique would identify the different types of protons in 2-(2-Aminobenzyl)-thiophene. One would expect to see distinct signals for the aromatic protons on both the thiophene (B33073) and the aminobenzyl rings, the methylene (B1212753) (-CH₂-) bridge protons, and the amine (-NH₂) protons. The chemical shifts (δ, in ppm), integration values (number of protons), and splitting patterns (due to spin-spin coupling) would confirm the connectivity of the molecule.

¹³C NMR: This analysis would reveal the number of unique carbon environments. Signals would be expected for the carbons of the thiophene ring, the aminobenzyl ring, and the methylene bridge.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be used to definitively assign proton and carbon signals and confirm the connectivity between different parts of the molecule.

Without experimental data, a specific data table cannot be generated.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrational modes would include N-H stretching from the amine group (typically around 3300-3500 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching from the methylene group (just below 3000 cm⁻¹), C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹), and C-S stretching associated with the thiophene ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations and the C-S bond of the thiophene ring would likely produce distinct Raman signals.

A data table of specific vibrational frequencies is not possible without experimental spectra.

Mass Spectrometry (MS, HRMS, GC-MS, LC-MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and can provide structural information through fragmentation analysis.

Mass Spectrometry (MS): This would determine the mass-to-charge ratio (m/z) of the molecular ion [M]⁺, confirming the molecular weight of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₁H₁₁NS).

Fragmentation Analysis: The fragmentation pattern would be a key identifier. Expected fragmentation could include the cleavage of the benzyl-thiophene bond, leading to fragments corresponding to the aminobenzyl cation (m/z ~106) and the thiophene-methyl radical or cation.

Specific m/z values for the molecular ion and key fragments cannot be listed without experimental results.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum of this compound would be expected to show absorption maxima (λ_max) characteristic of the combined chromophores of the aminobenzyl and thiophene rings. These absorptions correspond to π→π* and n→π* electronic transitions.

A table of absorption maxima cannot be created without experimental data.

Solid-State Structural Analysis: Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. This analysis would confirm the molecular connectivity and provide insight into the crystal packing. No crystallographic data for this specific compound appears to be available.

Thermogravimetric Analysis (TGA) for Thermal Behavior Research

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would reveal its thermal stability and decomposition profile. The onset temperature of decomposition would indicate the limit of its thermal stability. This information is valuable for understanding the material's properties at elevated temperatures. Without experimental measurement, no specific decomposition temperatures can be reported.

Comprehensive Strategies for Structural Elucidation of Thiophene Derivatives

The unambiguous determination of the molecular structure of newly synthesized thiophene derivatives is fundamental to understanding their chemical properties and potential applications. A multi-faceted analytical approach, integrating various spectroscopic techniques, is essential for complete characterization. researchgate.net Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to provide complementary information regarding the compound's carbon-hydrogen framework, functional groups, and molecular weight. researchgate.netnih.gov The combination of these techniques allows for a detailed and confident structural elucidation of complex molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of connectivity and substitution patterns. nih.gov

For a compound such as this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the benzyl (B1604629) group, and the aminophenyl ring. The substitution at the 2-position of the thiophene ring influences the chemical shifts of the remaining ring protons (H3, H4, and H5). Typically, these aromatic protons resonate in the region of δ 6.8-7.5 ppm. The coupling constants (J-values) between adjacent protons are characteristic of their relative positions on the thiophene ring.

The methylene protons (-CH₂-) of the benzyl group would likely appear as a singlet around δ 4.0-4.5 ppm, while the protons of the aminophenyl group would be observed in the aromatic region, with their chemical shifts influenced by the electron-donating amino group. The amine (-NH₂) protons themselves would typically produce a broad singlet.

The ¹³C NMR spectrum provides complementary data on the carbon skeleton. researchgate.net The carbon atoms of the thiophene ring have characteristic chemical shifts, with C2 (the point of substitution) being significantly affected. Aromatic carbons from the phenyl ring and the methylene bridge carbon provide further structural confirmation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Thiophene H3, H4, H56.8 - 7.5MultipletJ₃₄ ≈ 3.5-4.5, J₄₅ ≈ 4.5-5.5, J₃₅ ≈ 1.0-2.0
Benzyl -CH₂-4.0 - 4.5SingletN/A
Aminophenyl Ar-H6.5 - 7.3Multiplet~7.0-8.5
Amine -NH₂3.5 - 5.0Broad SingletN/A

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Thiophene C2140 - 145
Thiophene C3, C4, C5123 - 128
Benzyl -CH₂-35 - 45
Aminophenyl C-NH₂145 - 150
Aminophenyl C-CH₂125 - 130
Aminophenyl Ar-C115 - 130

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. xisdxjxsu.asia The infrared spectrum of this compound would be expected to display several characteristic absorption bands that confirm its structure.

Key expected vibrations include:

N-H Stretching: The primary amine (-NH₂) group should exhibit two characteristic medium-to-weak absorption bands in the 3300-3500 cm⁻¹ region.

Aromatic C-H Stretching: Sharp peaks appearing just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) are indicative of the C-H bonds on both the thiophene and phenyl rings. nii.ac.jp

Aliphatic C-H Stretching: Absorptions corresponding to the methylene (-CH₂-) bridge would be found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations for both the thiophene and benzene (B151609) rings are expected in the 1450-1600 cm⁻¹ region.

C-S Stretching: The characteristic vibration of the carbon-sulfur bond within the thiophene ring typically appears in the 600-800 cm⁻¹ range, although it can sometimes be weak. iosrjournals.org

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Primary Amine (-NH₂)N-H Stretch3300 - 3500Medium-Weak
Aromatic C-HC-H Stretch3050 - 3150Medium-Sharp
Methylene (-CH₂-)C-H Stretch2850 - 2960Medium
Aromatic RingsC=C Stretch1450 - 1600Medium-Strong
Thiophene RingC-S Stretch600 - 800Weak-Medium

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. acs.org For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of its molecular formula, C₁₁H₁₁NS.

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the intact molecule. The fragmentation pattern provides further structural evidence. Key fragmentation pathways for this molecule would likely involve the cleavage of the bond between the thiophene ring and the benzyl group, which is a common fragmentation site. This would lead to the formation of characteristic fragment ions, such as the aminobenzyl cation or the thienylmethyl cation. The study of these fragmentation patterns helps to piece together the molecular structure, corroborating the data from NMR and FT-IR. tandfonline.com

Table 4: Predicted Mass Spectrometry Data for this compound

Data TypePredicted Value / FragmentDescription
Molecular FormulaC₁₁H₁₁NSN/A
Molecular Weight189.28 g/mol N/A
Molecular Ion Peak [M]⁺m/z 189Corresponds to the mass of the intact molecule.
Key Fragment 1m/z 106[C₇H₈N]⁺, corresponds to the aminobenzyl fragment.
Key Fragment 2m/z 83[C₄H₃S]⁺, corresponds to the thienyl fragment.

By systematically applying these comprehensive spectroscopic strategies, the chemical structure of thiophene derivatives like this compound can be elucidated with a high degree of confidence. Each technique offers unique insights, and together they form a powerful analytical toolkit for the characterization of novel compounds.

Chemical Reactivity and Derivatization of 2 2 Aminobenzyl Thiophene

Fundamental Chemical Transformations

The core structure of 2-(2-Aminobenzyl)-thiophene can undergo fundamental reactions such as oxidation, reduction, and substitution, targeting its aromatic rings and sulfur heteroatom.

The thiophene (B33073) nucleus and the benzyl (B1604629) moiety are susceptible to both oxidation and reduction under appropriate conditions.

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form a thiophene S-oxide or further to a thiophene S,S-dioxide. wikipedia.orgresearchgate.net These reactions typically employ oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The oxidation state of the sulfur atom significantly alters the electronic properties of the thiophene ring, transforming it from an electron-rich aromatic system to an electron-deficient diene, which can participate in cycloaddition reactions. researchgate.net Additionally, the benzylic methylene (B1212753) group (-CH₂-) can be oxidized to a carbonyl group (ketone) using stronger oxidizing agents.

Reduction: The thiophene ring is relatively stable to reduction, but it can be reduced under specific conditions. Catalytic hydrogenation can lead to the saturation of the thiophene ring, yielding a tetrahydrothiophene (B86538) derivative. A more common and synthetically useful reduction is the desulfurization of the thiophene ring using Raney nickel, which results in the cleavage of the C-S bonds and formation of an alkyl chain, effectively converting the thiophene moiety into a butyl group attached to the aminobenzyl ring. wikipedia.org The benzene (B151609) ring can undergo reduction under Birch conditions (sodium in liquid ammonia (B1221849) with an alcohol), which would yield a non-aromatic diene. researchgate.net

A summary of potential redox reactions is presented below.

Reaction TypeReagent(s)Potential Product(s)
S-Oxidationm-CPBAThis compound-1-oxide
S,S-DioxidationExcess m-CPBAThis compound-1,1-dioxide
DesulfurizationRaney Nickel2-(4-Aminobutyl)benzene
Benzene Ring ReductionNa / NH₃ (l), EtOH2-(2-Aminobenzyl)-cyclohexa-1,4-diene derivative

Both the thiophene and the benzene rings in this compound are activated for electrophilic aromatic substitution, although they exhibit different regioselectivity.

Thiophene Ring: The thiophene ring is highly activated towards electrophilic substitution, with reactivity significantly greater than that of benzene. wikipedia.orgst-andrews.ac.uk The substitution is strongly directed to the carbon atoms adjacent to the sulfur, namely the C2 and C5 positions. Since the C2 position is already occupied by the aminobenzyl group, electrophilic substitution, such as halogenation (e.g., with NBS or Br₂), nitration, sulfonation, and Friedel-Crafts acylation, will occur predominantly at the C5 position. wikipedia.orgresearchgate.netnih.gov

Benzene Ring: The amino group (-NH₂) on the benzene ring is a powerful activating group and is an ortho, para-director. The benzyl group is already at one of the ortho positions. Therefore, electrophilic substitution on the benzene ring will be directed to the C4 and C6 positions (relative to the amino group).

Coupling Reactions: The introduction of a halogen atom onto either the thiophene (at C5) or the benzene ring provides a handle for transition-metal-catalyzed cross-coupling reactions. beilstein-journals.org Methods like Suzuki, Stille, or Heck coupling can be employed to form new carbon-carbon bonds, linking the this compound scaffold to other aryl or vinyl groups.

Reaction TypeRingMajor Product Position(s)
Halogenation (e.g., NBS)ThiopheneC5
Nitration (e.g., HNO₃/H₂SO₄)BenzeneC4 and C6 (relative to -NH₂)
Acylation (e.g., Ac₂O, Lewis Acid)ThiopheneC5

Functional Group Modifications and Heterocycle Annulation

The inherent reactivity of the amino group and the ortho relationship between the amino and benzyl-thiophene moieties facilitate the construction of new fused heterocyclic systems. This process, known as annulation, involves building a new ring onto the existing molecular framework.

2-Aminothiophene derivatives are valuable precursors for synthesizing condensed heterocyclic systems like thienopyrimidines, thienopyrroles, and thienothiazoles. semanticscholar.org For this compound, the amino group on the benzene ring is the primary site for such transformations. For instance, reaction with reagents like benzoyl isothiocyanate can yield a thiourea (B124793) derivative. scirp.orgresearchgate.net This intermediate can then undergo intramolecular cyclization to form a thieno[3,2-e]quinazoline-type structure, a class of annulated heterocycles.

Furthermore, Fischer indole (B1671886) synthesis-type reactions can be envisioned. Condensation of the amino group with a ketone or aldehyde would form an enamine or imine, which, under acidic conditions, could potentially cyclize via an intramolecular electrophilic attack on the electron-rich thiophene ring to form a new pyrrole (B145914) ring, resulting in a complex indole-thieno-diazepine fused system. beilstein-journals.org Amine-initiated (3+2) annulation reactions represent another modern approach to constructing five-membered rings. nih.govresearchgate.net

Reactivity of the Amino Group: Formation of Schiff Bases and other Nitrogen-containing Derivatives

The primary amino group is a potent nucleophile and readily reacts with a variety of electrophiles. One of the most fundamental reactions of primary amines is their condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. derpharmachemica.comderpharmachemica.com This reaction is typically catalyzed by acid and involves the formation of a C=N double bond. nih.gov The formation of Schiff bases from this compound introduces structural diversity and provides ligands capable of coordinating to metal ions. semanticscholar.org

Beyond Schiff base formation, the amino group can be acylated by reacting with acyl chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. Another important transformation is the reaction with isocyanates or isothiocyanates to produce urea (B33335) or thiourea derivatives, respectively. scirp.org These reactions are crucial for modifying the molecule's properties and for building more complex structures.

The table below illustrates the formation of various nitrogen-containing derivatives from this compound.

ReactantDerivative ClassGeneral Product Structure
Aldehyde (R-CHO)Schiff Base (Imine)2-(2-(R-CH=N)-benzyl)-thiophene
Ketone (R₂C=O)Schiff Base (Imine)2-(2-(R₂C=N)-benzyl)-thiophene
Acyl Chloride (R-COCl)Amide2-(2-(R-CONH)-benzyl)-thiophene
Isothiocyanate (R-NCS)Thiourea2-(2-(R-NHCSNH)-benzyl)-thiophene

Polymerization Studies of this compound-based Monomers

Thiophene and its derivatives are fundamental building blocks for conducting polymers, most notably polythiophenes. wikipedia.org These materials are of great interest due to their applications in electronics, such as in organic field-effect transistors (OFETs), sensors, and solar cells. Polymerization of thiophene monomers typically proceeds via an oxidative coupling mechanism, which can be achieved either chemically (using oxidants like FeCl₃) or electrochemically. google.comgoogle.com

This compound can function as a monomer in such polymerization reactions. The polymerization occurs through the coupling of radical cations, leading to the formation of C-C bonds between monomer units. google.com Since the C2 position of the thiophene ring is blocked, the polymerization would exclusively proceed through the C5 position, leading to a regiochemically well-defined polymer, poly[this compound].

The presence of the 2-(2-aminobenzyl) side chain is expected to significantly influence the properties of the resulting polymer. It could enhance solubility in organic solvents, which is often a challenge for unsubstituted polythiophenes, thereby improving processability. Furthermore, the amino group on the side chain provides a site for post-polymerization modification, allowing for the tuning of the polymer's electronic, optical, and sensory properties. This functional handle could be used to attach other molecules, such as biological receptors or chromophores, creating advanced functional materials.

Coordination Chemistry of 2 2 Aminobenzyl Thiophene As a Ligand

Principles of Ligand Design Utilizing 2-(2-Aminobenzyl)-thiophene Framework

The design of ligands based on the this compound scaffold leverages the presence of nitrogen and sulfur donor atoms. The Schiff base derivatives, formed by reacting a thiophene (B33073) aldehyde with an amine, introduce an imine (azomethine) nitrogen, which is a potent coordination site. The resulting ligands can act as bidentate, tridentate, or tetradentate chelators depending on the specific amine precursor used.

For instance, a Schiff base formed from thiophene-2-carboxaldehyde and an aminobenzylamine derivative can offer a bidentate NS or NN donor set. If the aminobenzyl portion contains additional donor groups, such as a hydroxyl or carboxyl group, the ligand can become tridentate. The flexibility of the benzyl (B1604629) group allows the donor atoms to arrange around a metal center, forming stable five- or six-membered chelate rings. The electronic properties of these ligands can be fine-tuned by introducing various substituents on either the thiophene or the phenyl ring, thereby influencing the stability and reactivity of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiophene-based Schiff base ligands typically involves a two-step process. First, the Schiff base ligand is prepared via a condensation reaction between thiophene-2-carboxaldehyde and a suitable amine, often under reflux in an alcoholic solvent. Subsequently, the isolated ligand is reacted with a metal salt (e.g., chloride, nitrate (B79036), or acetate) in a suitable solvent to yield the desired metal complex. The resulting solid complexes are then isolated, purified, and characterized using a range of analytical techniques.

A wide variety of transition metal complexes have been synthesized using thiophene-derived Schiff base ligands. These complexes are characterized by elemental analysis, molar conductance, and various spectroscopic methods.

Synthesis : Typically, a methanolic or ethanolic solution of the ligand is mixed with a solution of the corresponding metal salt in a 1:2 or 1:1 metal-to-ligand molar ratio. The reaction mixture is often refluxed for several hours, after which the complex precipitates upon cooling. jocpr.com

Characterization :

Molar Conductance : Measurements in solvents like DMSO or DMF help determine whether the complexes are electrolytic or non-electrolytic in nature. For example, complexes of a Schiff base derived from 2-thiophene carboxaldehyde and 2-aminobenzoic acid showed that Fe(III), Co(II), and Ni(II) chelates were ionic, while Cu(II) and Zn(II) complexes were non-electrolytes. nih.gov

Elemental Analysis : This technique confirms the proposed stoichiometry of the metal complexes.

X-ray Diffraction : Single-crystal X-ray diffraction provides definitive structural information, confirming the coordination geometry. For example, studies on Zn(II) and Cd(II) complexes with a thiophene-derived diamine ligand revealed a distorted tetrahedral geometry around the metal centers. nih.govacs.org A square planar geometry was confirmed for Ni(II) and Cu(II) complexes of allyl 2-(thiophen-2-ylmethylene) hydrazinecarbodithioate. researchgate.net

The table below summarizes representative transition metal complexes formed with analogous thiophene-Schiff base ligands.

Metal IonLigand PrecursorsProposed GeometryReference(s)
Cu(II), Zn(II), Co(II), Ni(II) 2-Thiophenecarboxaldehyde, o-PhenylenediamineOctahedral jocpr.com
Fe(III), Co(II), Ni(II), Cu(II), Zn(II) 2-Thiophene carboxaldehyde, 2-Aminobenzoic acidOctahedral nih.gov
Zn(II), Pd(II) Thiophene-2-carbaldehyde (B41791), N¹,N¹-dimethylethane-1,2-diamineDistorted Tetrahedral nih.govacs.org
Mn(II), Co(II) o-Phenylenediamine, Thiophene-2-carboxaldehydeTetrahedral oncologyradiotherapy.com

The coordination chemistry of lanthanide ions with thiophene-based Schiff base ligands has also been explored, revealing interesting structural and electronic properties.

Synthesis : Lanthanide(III) nitrate or chloride salts are reacted with the Schiff base ligand to form complexes.

Characterization : Studies on lanthanide(III) nitrate complexes with a ligand formed from 2-hydroxy-1-naphthaldehyde (B42665) and a thiophene-amine derivative showed that the ligand coordinates in a tridentate fashion through an ONO donor set. iaea.org A coordination number of nine was proposed for these complexes. iaea.org The non-electrolytic nature of these complexes was confirmed by molar conductance measurements. iaea.org Research into the reductive chemistry of lanthanide complexes with tetradentate Schiff bases has also been conducted, demonstrating that these ligands can facilitate multielectron redox events at the lanthanide centers. rsc.org

Spectroscopic and Magnetic Probing of Metal-Ligand Interactions

Spectroscopic techniques and magnetic susceptibility measurements are crucial for understanding the nature of the metal-ligand bonding and the electronic structure of the complexes.

Infrared (IR) Spectroscopy : IR spectroscopy is instrumental in confirming the coordination of the ligand to the metal ion. A key indicator is the shift in the stretching frequency of the azomethine group (C=N) upon complexation, which typically moves to a lower wavenumber, indicating the involvement of the imine nitrogen in bonding. researchgate.net The appearance of new bands in the far-IR region can be attributed to the formation of M-N and M-S bonds. jocpr.com For instance, in complexes with a ligand from 2-thiophenecarboxaldehyde and o-phenylenediamine, new bands in the ranges of 574–560 cm⁻¹ and 465–444 cm⁻¹ were assigned to M-N and M-S bonds, respectively. jocpr.com

UV-Visible Spectroscopy : Electronic spectra provide information about the electronic transitions within the complex and can help in assigning the coordination geometry. The spectra of the complexes typically show bands corresponding to π → π* and n → π* transitions within the ligand, as well as ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes.

¹H NMR Spectroscopy : For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H NMR spectroscopy can confirm the coordination of the ligand. The chemical shifts of protons near the coordination sites, such as the azomethine proton, are often shifted downfield in the complex compared to the free ligand. jocpr.comresearchgate.net

Magnetic Susceptibility : Magnetic moment measurements at room temperature are used to determine the number of unpaired electrons in paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II), Fe(III)). This information is vital for elucidating the electronic configuration and the coordination geometry of the metal center. For example, diamagnetic behavior in certain Ni(II) complexes is consistent with a square planar geometry. researchgate.net

The following table presents typical spectroscopic and magnetic data for complexes with related thiophene-Schiff base ligands.

Metal Complexν(C=N) cm⁻¹ (Ligand → Complex)M-N / M-S Bands (cm⁻¹)Magnetic Moment (B.M.)Reference(s)
Co(II) Complex 1554 → 1572568 (M-N), 452 (M-S)4.85 jocpr.com
Ni(II) Complex 1554 → 1582560 (M-N), 465 (M-S)3.12 jocpr.com
Cu(II) Complex 1554 → 1568574 (M-N), 448 (M-S)1.88 jocpr.com
Fe(III) Complex 1605 → 1595565 (M-N), 420 (M-S)5.92 nih.gov

Elucidation of Coordination Geometries and Electronic Configurations

The coordination geometry and electronic configuration of the central metal ion in these complexes are determined by a combination of the experimental data discussed above.

Octahedral Geometry : This is common for Co(II), Ni(II), and Fe(III) complexes, as suggested by their magnetic moments and electronic spectra. jocpr.comnih.gov

Tetrahedral Geometry : Zn(II) and Cd(II) complexes frequently adopt a distorted tetrahedral geometry, which is consistent with their d¹⁰ electronic configuration. nih.govacs.orgoncologyradiotherapy.com

Square Planar Geometry : This geometry is often observed for Pd(II), as well as for some Ni(II) and Cu(II) complexes, particularly when the ligand field is strong. researchgate.net

The nature of the Schiff base ligand, including its denticity and the steric bulk of its substituents, plays a significant role in determining the final coordination geometry of the metal complex.

Role of this compound Ligands in Catalysis

Metal complexes supported by thiophene-derived Schiff base ligands have shown promise as catalysts in various organic transformations. The azomethine group in these ligands is noted to influence the performance of the central metal ion in a range of catalytic reactions. nih.govacs.org

Hydrogenation and Polymerization : Transition metal complexes with thiophene-based Schiff bases have been investigated for their catalytic activity in reactions such as the hydrogenation of olefins and the ring-opening polymerization of cyclic olefins. nih.govacs.org

Condensation Reactions : A Cu(II) complex of a Schiff base derived from 2-aminopyridine (B139424) and 3-chlorobenzaldehyde (B42229) demonstrated remarkable catalytic activity in the Claisen–Schmidt condensation for synthesizing chalcone (B49325) derivatives, achieving high yields in shorter reaction times compared to other catalysts. mdpi.com

The catalytic activity of these complexes is attributed to the ability of the metal center to coordinate with substrates and facilitate the chemical transformation, a property that can be modulated by the electronic and steric characteristics of the Schiff base ligand.

Computational and Theoretical Investigations of 2 2 Aminobenzyl Thiophene

Quantum Chemical Modeling Approaches

Quantum chemical modeling offers a virtual laboratory to probe molecules at the atomic level. The proposed approaches are well-suited for a comprehensive analysis of 2-(2-Aminobenzyl)-thiophene.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

DFT is a workhorse of computational chemistry, balancing accuracy with computational cost. It is routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) by finding the minimum energy structure. This process would yield crucial data for this compound, such as bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its steric and electronic properties. While general studies on thiophene (B33073) derivatives have utilized DFT for such purposes, specific optimized parameters for this compound are not available in the reviewed literature. jchps.commdpi.commdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties and Optical Spectra

TD-DFT is an extension of DFT used to investigate the behavior of molecules upon absorption of light. nih.govcnr.it This method calculates excitation energies, which correspond to the wavelengths of light a molecule absorbs, and oscillator strengths, which relate to the intensity of the absorption. cnr.it Such an analysis for this compound would predict its UV-Vis spectrum and provide insights into its potential applications in areas like organic electronics or as a photosensitizer. However, specific TD-DFT data, including tables of excitation energies and corresponding electronic transitions for this compound, are absent from the surveyed research.

Ab Initio Molecular Dynamics (AIMD) Simulations

AIMD simulations model the movement of atoms over time under the influence of quantum mechanical forces. This approach could provide a dynamic picture of the conformational flexibility of the aminobenzyl group relative to the thiophene ring and how solvent molecules might interact with the compound. These simulations are computationally intensive and are typically applied to understand reaction mechanisms or complex dynamic processes. No AIMD studies focused on this compound have been identified.

Electronic Structure Analysis

The electronic character of a molecule dictates its reactivity and interactions with other molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. mdpi.comrdd.edu.iq For substituted thiophenes, the distribution of these orbitals indicates how different functional groups influence the electronic properties of the thiophene ring. researchgate.net A HOMO-LUMO analysis for this compound would pinpoint the electron-rich and electron-poor regions of the molecule, but specific energy values and orbital visualizations are not documented.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. jchps.comresearchgate.net It uses a color scale to identify regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). This tool is invaluable for predicting how a molecule will interact with other reagents or biological targets. An MEP map of this compound would highlight the nucleophilic character of the amino group and the π-rich thiophene ring, as well as any electrophilic sites. Despite its utility, a calculated MEP map for this specific compound is not available in the literature reviewed.

Based on the comprehensive search performed, there is currently insufficient publicly available scientific literature detailing specific computational and theoretical investigations for the compound “this compound” that would be required to thoroughly address the outlined topics.

Detailed studies focusing solely on this compound regarding Natural Bond Orbital (NBO) analysis, specific electronic transitions, in-depth conformational analysis, Structure-Activity Relationship (SAR) studies, dedicated molecular docking against specific protein targets, and computational prediction of its molecular descriptors are not present in the available search results.

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline for this specific compound at this time. Scientific articles on related thiophene derivatives exist, but per the instructions, information on other compounds cannot be used.

Computational Prediction of Molecular Descriptors for Research Design

Predictive Models for Non-Covalent Interactions

The supramolecular architecture and physicochemical properties of this compound are significantly influenced by a complex network of non-covalent interactions. Computational and theoretical investigations provide powerful predictive models to elucidate the nature, strength, and geometry of these interactions, which include hydrogen bonding, π-π stacking, C-H···π interactions, and van der Waals forces. These models are indispensable for understanding molecular recognition, crystal packing, and biological activity.

Key predictive models employed in the study of thiophene derivatives involve sophisticated quantum chemical calculations and analyses of electron density. nih.gov Methodologies such as Density Functional Theory (DFT), the Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG) analysis, and Hirshfeld surface analysis are prominent in this field. nih.govnih.gov

Density Functional Theory (DFT) as a Foundation

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p) or aug-cc-pVTZ, serve as the starting point for most predictive models. nih.govresearchgate.net This approach is used to obtain an optimized molecular geometry, which is fundamental for all subsequent analyses of intermolecular forces. nih.gov Furthermore, DFT provides insights into the electronic properties of the molecule, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful for identifying electrophilic and nucleophilic regions, thus predicting sites for potential intermolecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

Developed by Richard Bader, QTAIM is a rigorous method for analyzing the topology of the electron density (ρ) to define atomic interactions. wikipedia.orge-bookshelf.de Within this framework, the presence of a bond critical point (BCP) between two atoms is a necessary and sufficient condition for them to be considered bonded. researchgate.net The properties at this BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative measures of the interaction's strength and nature. nih.gov A positive value of ∇²ρ(r) is indicative of a closed-shell interaction, which is characteristic of non-covalent bonds. nih.gov

For 2-(2-aminobenzyl)thiophene, QTAIM can be used to characterize potential intramolecular hydrogen bonds (e.g., between the amino group and the thiophene sulfur) and various intermolecular interactions that dictate its solid-state structure.

Table 1: Representative QTAIM Parameters for Predicted Non-Covalent Interactions in a this compound Dimer.
Interaction TypeBond Pathρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)Interaction Nature
Hydrogen BondN-H···S0.015+0.045-0.001Weak, Electrostatic
π-π StackingC(ring)···C(ring)0.008+0.028+0.0005Very Weak, van der Waals
C-H···π InteractionC-H···C(ring)0.009+0.031+0.0002Very Weak, van der Waals

Reduced Density Gradient (RDG) Analysis

RDG analysis is a powerful tool for visualizing and characterizing weak non-covalent interactions in real space. jussieu.frmdpi.com This method is based on plotting the reduced density gradient against the electron density. The appearance of sharp peaks in the RDG at low-density regions signifies the presence of non-covalent interactions. jussieu.fr

By mapping the sign of the second eigenvalue (λ₂) of the Hessian matrix onto the RDG isosurfaces, the nature of the interaction can be distinguished:

Strong attractive interactions (e.g., hydrogen bonds) are characterized by large negative values of sign(λ₂)ρ.

Weak interactions (e.g., van der Waals) have sign(λ₂)ρ values close to zero.

Strong repulsive interactions (e.g., steric clashes) are identified by large positive values of sign(λ₂)ρ.

This visualization provides a clear, qualitative picture of the spatial distribution and type of non-covalent interactions stabilizing the molecular conformation and crystal packing. researchgate.net

Hirshfeld Surface Analysis

Table 2: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound.
Contact TypeContribution (%)Primary Interaction Force
H···H45.5van der Waals
C···H / H···C22.0van der Waals / Weak Hydrogen Bonds
N···H / H···N18.5Hydrogen Bonds
S···H / H···S9.5Weak Hydrogen Bonds
C···C3.0π-π Stacking
Other1.5-

Energy Framework Analysis

To further quantify the strength of intermolecular interactions, energy framework analysis can be performed. This method uses the pixel energies from theoretical calculations to compute the interaction energies between pairs of molecules in a crystal lattice. The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and repulsion components, providing a detailed understanding of the forces governing crystal packing.

Table 3: Illustrative Energy Decomposition Analysis (kJ/mol) for the Most Significant Molecular Pair in a Predicted this compound Crystal Lattice.
Energy ComponentValue (kJ/mol)
Electrostatic-25.5
Polarization-8.2
Dispersion-35.8
Repulsion21.3
Total Energy -48.2

Collectively, these predictive models offer a comprehensive and quantitative framework for understanding the intricate web of non-covalent interactions that determine the structure and properties of 2-(2-aminobenzyl)thiophene.

Lack of Specific Research on "this compound" Derivatives in Materials Science Applications

The user's request was to generate a detailed article focusing solely on "this compound" and its derivatives, strictly adhering to a provided outline. The instructions explicitly forbade the inclusion of information pertaining to general thiophene derivatives.

Despite targeted searches for "this compound derivatives" in conjunction with terms such as "Organic Field-Effect Transistors (OFETs)," "Organic Light-Emitting Diodes (OLEDs)," "Organic Photovoltaics (OPVs)," "Covalent Organic Frameworks (COFs)," and "Supramolecular Chemistry," no relevant studies were found. The body of scientific literature extensively covers the broader class of thiophene compounds and their derivatives in these applications, but research on the specific molecule of "this compound" appears to be either non-existent or not published in accessible scientific journals.

Therefore, it is not possible to generate the requested article while adhering to the strict constraint of focusing solely on "this compound" and its derivatives. To proceed, it would be necessary to either:

Broaden the scope of the article to include general thiophene derivatives, which would allow for a comprehensive discussion of their roles in the specified materials science applications.

Select a different, more extensively researched thiophene derivative as the subject of the article.

Without a modification of the initial instructions to allow for a broader scope, the generation of a scientifically accurate and informative article as requested is not feasible.

Applications in Materials Science Utilizing 2 2 Aminobenzyl Thiophene Derivatives

Supramolecular Chemistry and Self-Assembly

Exploration in Constitutional Dynamic Chemistry (CDC)

Constitutional Dynamic Chemistry (CDC) is a field of chemistry that utilizes reversible chemical reactions to generate libraries of molecules that can adapt their constitution in response to external stimuli. The reversible formation of imine bonds is a cornerstone of CDC, enabling the creation of dynamic systems such as self-healing polymers and adaptive materials.

The 2-(2-Aminobenzyl)-thiophene scaffold is a promising candidate for CDC due to the presence of a primary amine group in the aminobenzyl moiety. This amine can readily undergo reversible condensation reactions with aldehydes and ketones to form imines. This reactivity allows for the incorporation of this compound derivatives into dynamic polymer networks and covalent organic frameworks (COFs).

While direct experimental studies on the CDC applications of this compound itself are not extensively documented in publicly available research, the principles of dynamic covalent chemistry strongly support its potential. The formation of imines from primary amines and carbonyl compounds is a well-established reversible reaction, often catalyzed by acid. The equilibrium of this reaction can be controlled by factors such as pH, temperature, and the presence of water, making it an ideal tool for creating dynamic materials.

For instance, bifunctional derivatives of this compound could be reacted with dialdehydes to form dynamic polymers. The reversible nature of the imine linkages in the polymer backbone would allow the material to respond to environmental changes, potentially leading to applications in areas such as self-healing materials and controlled-release systems.

The table below illustrates the potential for imine formation, a key reaction in CDC, using a derivative of this compound.

Reactant 1Reactant 2Resulting LinkageRelevance to CDC
This compound derivativeAldehyde or KetoneImine (Schiff base)Reversible bond formation allows for dynamic exchange and adaptation.

Non-Linear Optical (NLO) Properties and Applications

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second-harmonic generation (SHG), where the frequency of light is doubled. These materials are crucial for a wide range of applications in optoelectronics, including optical data storage, telecommunications, and laser technology.

The NLO response of a molecule is governed by its hyperpolarizability (β), which is a measure of how easily the electron cloud of the molecule can be distorted by an electric field. Molecules with large hyperpolarizabilities are desirable for creating efficient NLO materials. A common strategy for designing molecules with high β values is to create a "push-pull" system, also known as a donor-π-acceptor (D-π-A) system. In these molecules, an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected by a π-conjugated bridge.

Thiophene (B33073) and its derivatives are excellent components of the π-conjugated bridge in D-π-A systems due to their aromaticity and the ability of the sulfur atom to participate in conjugation. The this compound scaffold incorporates an amino group, which is a well-known electron donor. By functionalizing the thiophene ring or the benzyl (B1604629) group with a suitable electron-accepting group, it is possible to create D-π-A molecules with potentially large NLO responses.

While specific experimental data on the NLO properties of this compound are limited, computational studies on similar thiophene-based D-π-A systems have shown promising results. Density Functional Theory (DFT) calculations are a powerful tool for predicting the hyperpolarizabilities of new molecules. Studies on various thiophene derivatives have demonstrated that the strategic placement of donor and acceptor groups can significantly enhance the NLO response.

For example, a hypothetical D-π-A molecule based on this compound could have the aminobenzyl group as the donor, the thiophene ring as part of the π-bridge, and a nitro group (a strong electron acceptor) attached to the thiophene ring. The intramolecular charge transfer from the amino group to the nitro group through the thiophene bridge would lead to a large change in dipole moment upon excitation, a key factor for a high hyperpolarizability.

The table below summarizes the key components of a potential NLO-active molecule derived from this compound.

Molecular ComponentRole in NLO SystemExample Group
Aminobenzyl groupElectron Donor (Push)-NH2
Thiophene ringπ-Conjugated BridgeThiophene
Acceptor GroupElectron Acceptor (Pull)-NO2, -CN

The investigation into the NLO properties of this compound derivatives is an active area of research, with the potential to yield new materials for advanced optical applications.

Investigation of Biological Activities and Medicinal Chemistry Implications Scaffold Centric

The 2-Aminothiophene Scaffold as a Versatile Pharmacophore in Drug Discovery

The 2-aminothiophene (2-AT) scaffold is a privileged five-membered heterocyclic core structure in medicinal chemistry, largely owing to its synthetic accessibility and its ability to confer a wide array of biological activities. orientjchem.orgnih.govnih.gov This versatility has established the 2-AT moiety as an attractive starting point for drug discovery programs. orientjchem.org The incorporation of the 2-aminothiophene ring into a molecule can lead to compounds that act as selective inhibitors, modulators, and receptors for various biological targets. nih.govnih.gov

The significance of the 2-AT scaffold is underscored by its presence in numerous biologically active compounds and its utility as a synthon for creating more complex thiophene-containing heterocycles, conjugates, and hybrids. orientjchem.org The diverse pharmacological profiles of 2-aminothiophene derivatives are a subject of ongoing investigation, driven by their varied mechanisms of action and favorable pharmacokinetic and pharmacodynamic properties. nih.govnih.gov Researchers have successfully leveraged this scaffold to develop compounds with a broad spectrum of activities, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory effects. daneshyari.com The adaptability of the 2-aminothiophene core allows for extensive structural modifications, enabling chemists to fine-tune the biological activity and selectivity of the resulting molecules.

Research on Antimicrobial Activities

The 2-aminothiophene scaffold has been extensively explored for its potential in developing new antimicrobial agents to combat the growing threat of drug-resistant pathogens.

Derivatives of the 2-aminothiophene scaffold have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org Various studies have synthesized and evaluated novel 2-aminothiophene derivatives, revealing their potential as effective antibacterial agents. rsc.orgresearchgate.net

For instance, certain 2-amino-5-nitrothiophene derivatives have shown inhibitory effects against Staphylococcus aureus. nih.gov One particular compound from this series displayed potent activity against S. aureus but was ineffective against Escherichia coli, highlighting a degree of selectivity in its antibacterial spectrum. nih.gov Other derivatives in the same study demonstrated inhibitory effects against E. coli, while some were active against both bacterial species. nih.gov

In another study, newly synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives were screened for their antibacterial activity. ijpbs.com One compound, in particular, exhibited a significant inhibitory effect against Bacillus subtilis, E. coli, Proteus vulgaris, and S. aureus. ijpbs.com The antibacterial efficacy of these compounds is often compared to standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) to gauge their potential. ijpbs.com

Furthermore, research into 2-aminothiophene derivatives containing cyclic and heterocyclic moieties has yielded compounds with significant antibacterial properties. rsc.org One such derivative, featuring a hydroxyl group on a phenyl ring, exhibited stronger antibacterial activity than the standard drugs ampicillin and gentamicin (B1671437) against several bacterial strains, including Streptococcus pneumoniae, Bacillus subtilis, Pseudomonas aeruginosa, and E. coli. rsc.org This underscores the potential of the 2-aminothiophene scaffold in generating potent antibacterial agents. rsc.org

Table 1: Antibacterial Activity of Selected 2-Aminothiophene Derivatives

Compound TypeTest Organism(s)Key FindingsReference(s)
2-Amino-5-nitrothiophene derivativesStaphylococcus aureus, Escherichia coliOne compound showed potent activity against S. aureus but not E. coli. Others were active against E. coli or both species. nih.gov
Ethyl 2-amino-4-phenylthiophene-3-carboxylatesBacillus subtilis, E. coli, P. vulgaris, S. aureusA specific derivative demonstrated significant inhibitory effects against all tested organisms. ijpbs.com
2-Aminothiophene with cyclic/heterocyclic moietiesS. pneumoniae, B. subtilis, P. aeruginosa, E. coliA derivative with a p-hydroxyphenyl group showed stronger activity than ampicillin and gentamicin. rsc.org

The 2-aminothiophene scaffold has also been a fruitful area of research for the development of novel antifungal agents. Various derivatives have been synthesized and tested against a range of fungal pathogens, demonstrating the scaffold's potential in addressing fungal infections.

Schiff bases incorporating 2-aminothiophene derivatives have been designed and evaluated for their in vitro antifungal activity against dermatophytes. researchgate.net Several of these compounds exhibited promising antifungal profiles, with minimum inhibitory concentration (MIC) values in some cases being better than the reference drug, fluconazole. researchgate.net Structure-activity relationship (SAR) studies from this research indicated that the presence of halogen and nitro substituents on the arylidene moiety enhances the antifungal activity. researchgate.net

In another study, a 2-aminothiophene derivative, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) (6CN), was incorporated into chitosan-based films. nih.gov These films demonstrated efficacy against several Candida species, including C. albicans, C. tropicalis, and C. parapsilosis, suggesting their potential for topical antifungal applications. nih.gov

Furthermore, nanoparticles containing the 2-aminothiophene derivative 2-[(4-nitrobenzylidene)-amino]-4,5,6,7-tetrahydro-4H-benzo[b]thiophene-3-carbonitrile (6CN10) have shown enhanced antifungal activity, particularly against Cryptococcus neoformans. asianpubs.org When complexed with 2-hydroxypropyl-β-cyclodextrin and formulated into nanoparticles, the compound was significantly more active than the free drug and the reference drug amphotericin B against C. neoformans strains. asianpubs.org This highlights the potential of drug delivery systems to improve the efficacy of 2-aminothiophene-based antifungals.

Research has also shown that certain substituted 2-aminothiophenes can affect the protein profile and content of Microsporum gypseum, indicating a potential mechanism of action. mdpi.com One of the tested compounds was found to be the most active, with MIC values ranging from 2.00 to 128 μg/ml against various fungal species. mdpi.com

Table 2: Antifungal Activity of Selected 2-Aminothiophene Derivatives

Compound TypeTest Organism(s)Key FindingsReference(s)
Schiff bases of 2-aminothiophenesDermatophytesSeveral compounds showed better MIC values than fluconazole. Halogen and nitro groups enhanced activity. researchgate.net
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN) in chitosan (B1678972) filmsCandida albicans, C. tropicalis, C. parapsilosisThe films were effective against the tested Candida species. nih.gov
2-[(4-Nitrobenzylidene)-amino]-4,5,6,7-tetrahydro-4H-benzo[b]thiophene-3-carbonitrile (6CN10) nanoparticlesCryptococcus neoformansNanoparticle formulation significantly enhanced activity, surpassing amphotericin B. asianpubs.org
Substituted 2-aminothiophenesMicrosporum gypseum and other fungiOne compound was highly active (MIC 2.00-128 μg/ml) and affected the fungal protein profile. mdpi.com

Studies on Antiprotozoal Activities (e.g., Antileishmanial Agents)

The 2-aminothiophene scaffold has emerged as a promising framework for the development of new antiprotozoal agents, with a significant body of research focusing on its antileishmanial potential. mdpi.comelsevierpure.com Leishmaniasis is a neglected tropical disease with limited therapeutic options, making the discovery of new, effective, and safer drugs a priority. elsevierpure.com

Several studies have demonstrated the potent in vitro activity of 2-aminothiophene derivatives against various Leishmania species. For instance, the derivative SB-200 was found to be effective in inhibiting the growth of Leishmania braziliensis, Leishmania major, and Leishmania infantum promastigotes, with IC₅₀ values of 4.25 μM, 4.65 μM, and 3.96 μM, respectively. elsevierpure.com The anti-amastigote activity of SB-200 against L. infantum was also significant, with an IC₅₀ of 2.85 μM. elsevierpure.com The mechanism of action for SB-200 is suggested to involve the loss of cell membrane integrity and is associated with in vitro immunomodulation. elsevierpure.com

Pharmacological modulation of the 2-aminothiophene scaffold has led to the identification of other promising candidates. Compounds SB-44 and SB-83, alongside SB-200, were identified as highly potent against Leishmania amazonensis, with IC₅₀ values against promastigotes of 7.37 μM, 3.37 μM, and 3.65 μM, respectively. Their activity against amastigotes was also notable. Structural analysis of these compounds has provided valuable insights for further drug design, indicating that the presence of a carbonitrile group at the C-3 position is not essential for activity, while the size of cycloalkyl or piperidinyl chains at the C-4 and C-5 positions can modulate the antileishmanial effect.

Furthermore, research has shown that simpler 2-aminothiophenes, which are precursors to more complex hybrids, also possess anti-Leishmania properties, suggesting that the more complex molecules may act as reciprocal prodrugs. mdpi.com The bioisosteric replacement of sulfur with selenium in the thiophene (B33073) ring has also been explored, in some cases leading to compounds with equivalent or superior antileishmanial activity. mdpi.com

Table 3: Antileishmanial Activity of Selected 2-Aminothiophene Derivatives

CompoundLeishmania SpeciesActivity (IC₅₀)Key FindingsReference(s)
SB-200L. braziliensis, L. major, L. infantum4.25 μM, 4.65 μM, 3.96 μM (promastigotes); 2.85 μM (L. infantum amastigotes)Effective against multiple species; mechanism involves membrane damage and immunomodulation. elsevierpure.com
SB-44L. amazonensis7.37 μM (promastigotes)Identified as a promising candidate from a series of derivatives.
SB-83L. amazonensis3.37 μM (promastigotes)One of the most potent compounds in its series.
Various Gewald adductsL. amazonensisVariedSimpler precursors also show activity, suggesting a prodrug mechanism for more complex hybrids. mdpi.com

Research into Antiviral Potential

The 2-aminothiophene scaffold has been investigated for its potential as a source of antiviral agents, with studies exploring its activity against a variety of viruses. This research has led to the identification of several derivatives with promising antiviral properties.

A series of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes were synthesized and evaluated for their antiviral activity. Some of the 2-aminothiophenes demonstrated moderate and selective activity against HIV-1 in cell culture, with 2-amino-3-(2-nitrophenylsulfonyl)thiophene being a notable example with an EC₅₀ of 3.8 µg/mL. In broader antiviral screenings, other derivatives from this series were found to be active against human cytomegalovirus (CMV) and varicella-zoster virus (VZV), with IC₅₀ values ranging from 0.1 to 10 µg/mL.

Further research has led to the synthesis of novel diaminothiophene derivatives that were evaluated for their activity against influenza viruses. Some of the synthesized compounds showed promising activity against influenza A (subtypes H1N1 and H3N2) and influenza B viruses, suggesting they could serve as lead compounds for the development of new anti-influenza drugs.

Additionally, fused thiophene and thienopyrimidine derivatives, synthesized from a 2-aminothiophene starting material, have been tested for their antiviral activity against the H5N1 avian influenza virus. Several of these compounds exhibited a significant effect against the virus, as determined by both EC₅₀ and LD₅₀ values and confirmed by plaque reduction assays.

More recently, aminothiophene compounds have been reported as viral replication inhibitors with potential utility in the treatment of hepatitis B (HBV) virus infection. This highlights the ongoing interest in the 2-aminothiophene scaffold for the discovery of novel antiviral agents targeting a diverse range of viral pathogens.

Table 4: Antiviral Activity of Selected 2-Aminothiophene Derivatives

Compound TypeTarget Virus(es)ActivityKey FindingsReference(s)
2-Amino-3-(2-nitrophenylsulfonyl)thiopheneHIV-1EC₅₀ = 3.8 µg/mLShowed moderate and selective anti-HIV-1 activity.
3-Arylsulfonyl-2-(trifluoroacetamido)thiophenesHuman Cytomegalovirus (CMV), Varicella-Zoster Virus (VZV)IC₅₀ = 0.1-10 µg/mLDemonstrated considerable activity against CMV and/or VZV.
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivativesInfluenza A (H1N1, H3N2), Influenza BPromising activitySelected compounds identified as potential leads for anti-influenza drugs.
Fused thiophene and thienopyrimidine derivativesAvian Influenza Virus (H5N1)High effectSeveral compounds showed significant antiviral effects in multiple assays.
Aminothiophene compoundsHepatitis B Virus (HBV)Reported as viral replication inhibitorsIdentified as potentially useful for the treatment of HBV infection.

Investigation of Antitubercular Properties

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs. The 2-aminothiophene scaffold has been identified as a promising starting point for the development of novel agents to combat tuberculosis.

Several 2-aminothiophene derivatives have been reported to inhibit Pks13, a validated drug target in Mtb that is essential for mycolic acid biosynthesis. In one study, a library of 42 2-aminothiophene compounds was synthesized and evaluated. One compound from this library demonstrated remarkable potency against the H37Rv strain of Mtb, with a minimum inhibitory concentration (MIC) of 0.23 μM. This compound also showed impressive activity against Mtb strains resistant to isoniazid, rifampicin, and fluoroquinolones, with MIC values ranging from 0.20 to 0.44 μM. Further investigation suggested that this compound inhibits the biosynthesis of all forms of mycolic acid in Mtb.

Structure-activity relationship (SAR) studies of 2-aminodibenzothiophene and related aminobenzothiophenes have also been conducted to explore their potential as antitubercular agents. These studies led to the identification of 5-aminobenzothiophene and 6-aminobenzothiophene as potent inhibitors of Mycobacterium smegmatis, a non-pathogenic model organism for Mtb, with MIC values of 0.78 µg/mL. These compounds also exhibited low cytotoxicity, making them significant leads for further development.

Additionally, proline-2-aminothiophene conjugates have been reported as a new class of tuberculosis inhibitors. Derivatives containing a proline residue showed potent in vitro and ex vivo anti-TB activity against both active and dormant Mtb H37Ra. SAR studies revealed that the chirality of the proline ring did not significantly affect the activity.

Exploration of Other Pharmacological Mechanisms and Target Interactions

A comprehensive search of scientific databases and literature indicates a lack of specific studies focused on the pharmacological mechanisms and target interactions of 2-(2-Aminobenzyl)-thiophene and its derivatives. The following subsections detail the absence of research findings in the specified areas.

Enzyme Modulation and Inhibition (e.g., Kinase, HDAC, DNA gyrase B chain, ALOX-5, Ag85, EGFR)

There is a significant gap in the scientific literature regarding the modulatory or inhibitory effects of this compound on various enzyme systems. While the broader class of 2-aminothiophenes has been investigated for such activities, no specific data were found for the 2-(2-aminobenzyl) substituted scaffold. Research has not yet detailed its potential interactions with kinases, histone deacetylases (HDACs), DNA gyrase B chain, 5-lipoxygenase (ALOX-5), antigenic protein 85 (Ag85), or the epidermal growth factor receptor (EGFR).

Receptor Ligand Binding and Modulation

Similarly, there is no available research detailing the binding affinity or modulatory effects of this compound or its derivatives on specific receptor targets. The interaction of this compound with various receptors, which is a crucial aspect of determining its pharmacological profile, remains an uninvestigated area.

Investigation of Anti-proliferative, Antimitotic, and Senotherapeutic Effects

The potential of this compound as an anti-proliferative, antimitotic, or senotherapeutic agent has not been specifically evaluated in published studies. While numerous thiophene derivatives have been synthesized and tested for their effects on cell proliferation and mitosis, research focusing on the unique structural features of the 2-(2-aminobenzyl) substitution is absent from the current body of scientific literature.

Research into Anti-inflammatory and Antioxidant Mechanisms

No dedicated studies were identified that investigate the anti-inflammatory or antioxidant mechanisms of this compound. The potential of this compound to modulate inflammatory pathways or to act as a scavenger of reactive oxygen species has not been reported.

Rational Design and Development of Novel Bioactive this compound Derivatives

The rational design and development of novel bioactive compounds based on the this compound scaffold is an area that appears to be unexplored. The foundational data required for such design, including structure-activity relationships (SAR) and identification of pharmacophoric features, is not available in the current scientific literature. The synthesis of derivatives and their subsequent biological evaluation would be a necessary first step to establish this scaffold as a viable starting point for drug discovery.

Future Directions and Emerging Research Avenues for 2 2 Aminobenzyl Thiophene

Development of Advanced and Sustainable Synthetic Methodologies

The future synthesis of 2-(2-Aminobenzyl)-thiophene and its analogues will increasingly prioritize green and sustainable practices. benthamdirect.com Traditional synthetic routes often rely on metal catalysts and harsh reaction conditions, but the field is moving towards more environmentally friendly approaches. nih.gov Key future developments will likely include:

Metal-Free Synthesis: Expanding on methods that avoid metal toxicity, researchers are exploring novel synthetic pathways that use elemental sulfur, potassium sulfide, or trithiocarbonate (B1256668) anions as sulfur sources. nih.govorganic-chemistry.org These transition-metal-free reactions offer an atom-economical approach to constructing the thiophene (B33073) ring. organic-chemistry.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly reduce reaction times, improve yields, and allow for better control over reaction parameters. Microwave-assisted Suzuki reactions, for instance, have been shown to be effective for creating oligothiophenes in a solvent-free manner. nih.gov

Bio-based Precursors: A significant leap in sustainability involves synthesizing thiophene derivatives from renewable biomass. For example, levulinic acid, a platform chemical derived from cellulose, can be converted into 5-methylthiophene-2-thiol, providing a bio-based route to functionalized thiophenes that avoids hazardous lithiation-thiolation processes. royalsocietypublishing.org

These advanced methodologies aim to make the production of thiophene-based compounds like this compound more efficient, safer, and environmentally responsible.

Table 1: Comparison of Synthetic Methodologies for Thiophene Derivatives

Methodology Key Advantages Relevance to this compound
Traditional Metal-Catalysis High regioselectivity, broad functional group tolerance. nih.gov Established routes for core scaffold synthesis.
Metal-Free Approaches Reduces metal toxicity, aligns with green chemistry principles. nih.gov Offers more sustainable pathways for future production.
Microwave-Assisted Synthesis Rapid reaction times, often solvent-free, high efficiency. nih.gov Enables high-throughput synthesis of analogues for screening.
Bio-based Synthesis Utilizes renewable feedstocks, reduces reliance on fossil fuels. royalsocietypublishing.org Positions the compound within a circular economy framework.

Design and Exploration of Structurally Diverse Analogues

The therapeutic and material potential of this compound can be significantly expanded through the systematic design and synthesis of structurally diverse analogues. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecular scaffold influence its properties. nih.govresearchgate.net Future exploration will likely focus on several key areas of modification:

Substitution on the Thiophene Ring: The reactivity of the thiophene ring allows for electrophilic aromatic substitution, enabling the introduction of various functional groups that can modulate electronic properties, solubility, and biological target interactions. nih.gov

Modification of the Benzyl (B1604629) Moiety: Altering the substitution pattern on the phenyl ring of the benzyl group can profoundly impact biological activity. Studies on similar compounds have shown that the number and position of substituents, such as halogens or trifluoromethoxy groups, are fundamental to their potency and selectivity. nih.gov

Functionalization of the Amino Group: The primary amine offers a convenient handle for introducing a wide array of functionalities through reactions like acylation or alkylation, creating amides, secondary amines, and other derivatives with potentially new biological or material properties.

The goal of these explorations is to fine-tune the molecule's properties for specific applications, whether it be enhancing its binding affinity to a biological receptor or optimizing its optoelectronic characteristics for use in organic electronics. nih.govwiley.com

Table 2: Potential Analogues of this compound and Their Design Rationale

Modification Site Example Substituent Rationale for Exploration Potential Impact
Thiophene Ring Halogen (Br, Cl) Modulate electronic properties and provide handles for cross-coupling reactions. nih.gov Enhanced biological activity or altered semiconducting properties.
Phenyl Ring Methoxy (-OCH3) Introduce electron-donating groups to alter molecular polarity and binding interactions. acs.org Improved potency and selectivity for biological targets.
Amino Group Acetyl (-COCH3) Convert the primary amine to an amide to change hydrogen bonding capabilities. Altered solubility, metabolic stability, and target interaction.
Benzyl Bridge Alkyl chain Increase flexibility and explore conformational effects on binding. Optimization of fit within a receptor's binding pocket.

Integration of Multidisciplinary Approaches for Material and Bioactive Discovery

The discovery of novel applications for this compound will be accelerated by integrating computational and experimental techniques. nih.gov This multidisciplinary approach allows for a more rational and efficient design process, moving beyond traditional trial-and-error synthesis.

Computational Chemistry and Molecular Modeling: Techniques like Density Functional Theory (DFT) can predict the electronic and structural properties of new analogues before they are synthesized. tandfonline.com Molecular docking simulations can forecast how these molecules might bind to specific biological targets, such as enzymes or receptors, helping to prioritize which compounds to synthesize for biological evaluation. mdpi.comresearchgate.net This in silico screening saves significant time and resources. rsc.org

High-Throughput Screening (HTS): For bioactive discovery, libraries of this compound analogues can be rapidly tested against a wide range of biological targets. HTS can identify initial "hits" for conditions ranging from cancer to infectious diseases. colab.ws

Materials Science Integration: Thiophene-based molecules are well-known for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govrsc.org By integrating computational predictions of electronic properties with experimental fabrication and characterization, new materials based on the this compound scaffold can be developed for these advanced applications. researchgate.net

This synergistic approach, combining predictive modeling with empirical testing, is essential for unlocking the full potential of this versatile chemical structure in both medicine and materials science.

Deeper Mechanistic Understanding of Biological Interactions

While new analogues of this compound may show promising activity in initial screens, a deeper understanding of their mechanism of action is critical for their development, particularly as therapeutic agents. Future research must focus on elucidating the precise molecular interactions that underpin their biological effects.

Key research avenues include:

Target Identification and Validation: Identifying the specific proteins, enzymes, or nucleic acids that the compound interacts with is the first step. This can be achieved through techniques like affinity chromatography and proteomics.

Binding Site Characterization: Once a target is identified, molecular docking and structural biology methods (e.g., X-ray crystallography) can reveal the exact binding site and the key interactions (hydrogen bonds, hydrophobic interactions) that stabilize the compound-target complex. mdpi.com This information is invaluable for further rational design of more potent and selective molecules. nih.gov

Pharmacokinetic and Metabolic Profiling: Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial. The thiophene ring itself can be subject to metabolic bioactivation, which can sometimes lead to toxicity. acs.org Future studies will need to investigate the metabolic fate of this compound to ensure a favorable safety profile.

A thorough mechanistic understanding separates a promising compound from a viable drug candidate or a reliable functional material.

Table 3: Techniques for Elucidating Biological Mechanisms

Technique Purpose Information Gained
Molecular Docking Predicts binding orientation of a ligand to its target. tandfonline.com Identifies potential binding sites and key intermolecular interactions.
Cell-based Assays Evaluates the effect of a compound on cellular processes (e.g., proliferation, apoptosis). acs.orgcolab.ws Determines functional cellular response and cytotoxicity.
Enzyme Inhibition Assays Measures the compound's ability to inhibit a specific enzyme's activity. Quantifies potency (e.g., IC50 value) and mode of inhibition.
X-ray Crystallography Determines the 3D structure of the compound bound to its biological target. Provides a high-resolution map of binding interactions for SAR.
Metabolite Identification Identifies the products of metabolic transformation in vitro or in vivo. acs.org Assesses metabolic stability and identifies potential reactive metabolites.

Innovation in Supramolecular and Dynamic Covalent Chemistry

The structure of this compound, with its combination of a π-conjugated system and hydrogen-bonding motifs (the amino group), makes it an attractive building block for supramolecular chemistry and dynamic covalent chemistry (DCC). thieme-connect.comnih.gov This area represents a frontier for creating advanced, responsive materials.

Self-Assembly and Nanostructure Formation: Thiophene-based π-conjugated molecules are known to self-assemble into ordered nanostructures like nanoparticles and nanofibers. nih.gov The specific arrangement of molecules in these assemblies can give rise to new collective properties, such as enhanced fluorescence or conductivity, that are not present in the individual molecules. thieme-connect.comresearchgate.net The interplay between the thiophene and aminobenzyl groups could be exploited to direct the formation of unique supramolecular architectures.

Dynamic Covalent Polymers: DCC involves the formation of reversible covalent bonds, allowing materials to be reshaped, repaired, or degraded on demand. nih.gov The amino group on this compound could be used to form dynamic bonds, such as imines or hydrazones, creating adaptable polymers or gels. rsc.orgrsc.orgresearchgate.net

Host-Guest Systems and Sensors: The electron-rich thiophene ring can participate in host-guest interactions. By incorporating this scaffold into larger structures like covalent organic frameworks (COFs) or other porous materials, it could be used for chemical sensing, where the binding of a guest molecule induces a detectable change in the material's optical or electronic properties. mdpi.com

Exploring these avenues could lead to the development of "smart" materials with applications in fields ranging from regenerative medicine to environmental remediation.

Q & A

What are the optimized synthetic routes for 2-(2-Aminobenzyl)-thiophene derivatives, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of this compound derivatives often involves coupling reactions under inert atmospheres (e.g., nitrogen) and reflux conditions. For example, intermediate 11f reacts with anhydrides like cis-1,2,3,6-tetrahydrophthalic anhydride in dry CH₂Cl₂ to yield carboxylated derivatives (67% yield after HPLC purification) . Key factors include stoichiometric ratios (1.2:1), solvent choice, and post-reaction purification using reverse-phase HPLC with gradient elution (e.g., MeCN:H₂O) .

How can researchers ensure purity of synthesized this compound compounds?

Basic Research Question
Reverse-phase HPLC with gradient elution (30%→100% MeCN in H₂O) is standard for isolating >95% pure products. For instance, compound 2 was purified to 67% yield with confirmed purity via LC-MS and HRMS . Alternative methods include column chromatography for non-polar derivatives and recrystallization for crystalline intermediates (e.g., melting points 205–217°C) .

What spectroscopic techniques are critical for characterizing this compound derivatives?

Basic Research Question
¹H/¹³C NMR and IR spectroscopy are essential. For example:

  • IR : C=O (1680–1720 cm⁻¹), C≡N (2200 cm⁻¹), and NH stretches (3200–3400 cm⁻¹) confirm functional groups .
  • NMR : Aromatic protons (δ 6.8–7.4 ppm) and carbonyl carbons (δ 165–175 ppm) validate structural motifs .
  • LC-MS/HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 321.21) ensure mass consistency .

How do substituents on the thiophene core affect reactivity and pharmacological activity?

Advanced Research Question
Substituents like acetyl or amino groups at the 2-position enhance electrophilic substitution but may sterically hinder further modifications. For example, 2-acetyl-3-aminobenzo[b]thiophene derivatives show improved antibacterial activity due to increased lipophilicity and hydrogen-bonding capacity . Conversely, bulky tert-butyl groups reduce solubility, necessitating structural optimization for bioavailability .

What structural features govern absorption properties in this compound-based materials?

Advanced Research Question
Extended π-conjugation (e.g., fused thieno[3,2-b]thiophene moieties) enhances absorption coefficients in organic semiconductors. Planarity and electron-withdrawing groups (e.g., malononitrile) redshift absorption spectra, critical for photovoltaic applications . Computational modeling (DFT) can predict λₘₐₓ and oscillator strengths to guide synthesis .

How can computational tools aid in designing novel this compound derivatives?

Advanced Research Question
Density Functional Theory (DFT) optimizes frontier molecular orbitals (HOMO/LUMO) to tailor bandgaps. For instance, substituting electron-deficient groups (e.g., -CN) lowers LUMO levels, improving charge transport in organic electronics . Database mining (e.g., NIST Chemistry WebBook) validates spectral predictions .

What mechanisms underlie the antibacterial activity of this compound derivatives?

Advanced Research Question
Derivatives like 2-amino-3-acyl-tetrahydrobenzothiophenes disrupt bacterial membrane integrity via hydrophobic interactions. Compound 30 (MIC = 1.56 µg/mL against S. aureus) targets lipid II biosynthesis, validated via competitive binding assays and molecular docking .

How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Advanced Research Question
Cross-referencing databases (e.g., Beilstein/Gmelin) clarifies reaction reproducibility. For example, Pd-catalyzed cross-coupling yields vary (47–78%) due to catalyst loading or solvent purity . Discrepancies in NMR shifts may arise from solvent (CDCl₃ vs. DMSO-d₆) or concentration effects, necessitating standardized reporting .

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